![molecular formula C17H24N2O2 B5667048 6-ethoxy-N-ethyl-2,2,4-trimethyl-1(2H)-quinolinecarboxamide](/img/structure/B5667048.png)
6-ethoxy-N-ethyl-2,2,4-trimethyl-1(2H)-quinolinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives involves several key steps, including the formation of the quinoline core, introduction of substituents, and final modifications to achieve the desired compound. For compounds similar to "6-ethoxy-N-ethyl-2,2,4-trimethyl-1(2H)-quinolinecarboxamide," methods typically start from readily available starting materials, employing reactions like Friedel-Crafts acylation, nucleophilic substitutions, and cyclization processes (Bänziger, Cercus, Stampfer, & Sunay, 2000).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a bicyclic quinoline core, with various substituents influencing the compound's physical and chemical properties. Structural elucidation techniques such as X-ray crystallography provide insights into the arrangement of atoms, molecular conformations, and intermolecular interactions, which are crucial for understanding the compound's reactivity and biological activity (Shishkina et al., 2018).
Chemical Reactions and Properties
Quinoline carboxamides undergo a variety of chemical reactions, including nucleophilic substitution, electrophilic substitution, and redox reactions. These reactions allow for the introduction or modification of substituents on the quinoline core, enabling the synthesis of a wide range of derivatives with different properties and potential applications. The chemical reactivity is influenced by the electronic and steric effects of the substituents attached to the quinoline nucleus (Tummatorn, Thongsornkleeb, Ruchirawat, & Gettongsong, 2013).
Physical Properties Analysis
The physical properties of "6-ethoxy-N-ethyl-2,2,4-trimethyl-1(2H)-quinolinecarboxamide" and related compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are determined by the molecular structure and the nature of substituents on the quinoline core. Polymorphism, which refers to the existence of a compound in more than one crystalline form, can significantly affect the compound's physical properties and is an important consideration in the development of pharmaceuticals (Shishkina et al., 2018).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including acidity, basicity, and reactivity towards various reagents, are influenced by the electronic structure of the quinoline core and the substituents attached to it. These properties play a crucial role in the compound's interactions with biological targets and its overall biological activity. Studies on the structure-activity relationships of quinoline derivatives help in the design and synthesis of new compounds with desired biological activities (Jaso, Zarranz, Aldana, & Monge, 2005).
properties
IUPAC Name |
6-ethoxy-N-ethyl-2,2,4-trimethylquinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-6-18-16(20)19-15-9-8-13(21-7-2)10-14(15)12(3)11-17(19,4)5/h8-11H,6-7H2,1-5H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKGWPYFZAQHNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1C2=C(C=C(C=C2)OCC)C(=CC1(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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